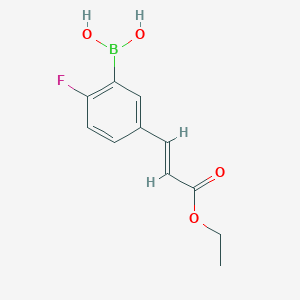

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[5-[(E)-3-ethoxy-3-oxoprop-1-enyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BFO4/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,15-16H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSMEQXPHWAOMM-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=CC(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=C(C=CC(=C1)/C=C/C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid (CAS: 1855897-91-4) is a boronic acid derivative characterized by its unique structure, which includes an ethoxycarbonyl group and a fluorine atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

- Molecular Formula: C11H12BFO4

- Molecular Weight: 238.02 g/mol

- Density: Data not specified

- Melting Point: Data not specified

The biological activity of boronic acids, including this compound, primarily involves their ability to form reversible covalent bonds with biomolecules. This interaction is often mediated through the boron atom, which can react with hydroxyl or amine groups present in proteins and enzymes. The compound's mode of action includes:

- Enzyme Inhibition: By forming covalent bonds with active site residues, particularly serine residues in serine proteases, the compound can effectively inhibit enzymatic activity.

- Modulation of Biochemical Pathways: It can influence various cellular processes by altering protein function and signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory effects. For instance, it has been shown to inhibit serine proteases by binding to their active sites, thereby blocking substrate access and catalytic activity. This property is crucial for developing therapeutic agents targeting diseases where protease activity is dysregulated.

2. Antimicrobial Properties

Studies have demonstrated the antimicrobial potential of this compound against various microorganisms:

- In Vitro Studies: The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it may be more effective than some existing antifungal agents like AN2690 (Tavaborole) .

| Microorganism | MIC (µg/mL) | Comparison to AN2690 |

|---|---|---|

| Candida albicans | Moderate | Lower |

| Aspergillus niger | Higher | Not specified |

| Escherichia coli | Moderate | Not specified |

| Bacillus cereus | Lower | Lower |

3. Cellular Effects

The compound's effects on cellular processes are multifaceted:

- Cell Signaling Modulation: It influences cell signaling pathways, potentially impacting cell proliferation and apoptosis.

- Gene Expression Alteration: By modulating the activity of kinases and other signaling molecules, it can affect gene expression patterns critical for cellular function.

Temporal and Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses: Effective at inhibiting target enzymes with minimal toxicity.

- High Doses: May lead to cytotoxic effects, underscoring the need for careful dosage management in therapeutic applications.

Applications in Research and Medicine

The compound has diverse applications:

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in cross-coupling reactions.

- Pharmaceutical Development: Its role in enzyme inhibition makes it a candidate for drug development, especially in targeting diseases mediated by specific proteases.

- Antimicrobial Drug Development: Given its antimicrobial properties, it may contribute to developing new antifungal and antibacterial therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Differences and Electronic Effects

The compound is compared to analogs with variations in substituent positions, functional groups, and electronic profiles (Table 1).

Table 1: Structural and Electronic Comparison

Key Observations :

The (E)-ethenyl group introduces conjugation, stabilizing the boronic acid via resonance, which is absent in E1008 and BB-5295 .

Electronic vs. Steric Influence :

Reactivity in Cross-Coupling Reactions

- Target Compound : The (E)-ethenyl group may enhance conjugation, improving stability but requiring specific catalytic conditions (e.g., Pd(OAc)₂ with SPhos ligands) for efficient coupling .

- BB-5295 (C4-F) : Steric hindrance from ortho-ethoxycarbonyl may necessitate higher catalyst loading compared to the target compound .

Vorbereitungsmethoden

General Synthetic Strategy

The core synthetic approach to (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid involves palladium-catalyzed borylation of an aryl halide precursor bearing the ethoxycarbonylethenyl and fluorine substituents. The key steps are:

- Selection of an appropriate aryl halide precursor (usually a bromide or iodide) that already contains the ethoxycarbonylethenyl group at the 5-position and fluorine at the 2-position on the phenyl ring.

- Palladium-catalyzed coupling of this aryl halide with a diboron reagent such as bis(pinacolato)diboron.

- Subsequent hydrolysis or workup to yield the free boronic acid.

This method is favored for its efficiency, regioselectivity, and adaptability to various functional groups.

Detailed Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Palladium complex, e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or toluene |

| Temperature | 80–100 °C |

| Reaction Time | 6–24 hours |

| Atmosphere | Inert gas (nitrogen or argon) |

The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the diboron reagent, and reductive elimination to form the arylboronate intermediate. Hydrolysis during workup converts this intermediate to the boronic acid.

Synthetic Route Example (Literature-Based)

A representative synthetic sequence is as follows:

- Starting Material Preparation: Synthesize or procure the aryl bromide precursor, (E)-5-(2-ethoxycarbonylethen-1-yl)-2-fluorobromobenzene.

- Borylation Reaction: React this aryl bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 90 °C for 12 hours.

- Workup: After completion, the reaction mixture is cooled, diluted with water, and acidified to hydrolyze the boronate ester to the boronic acid.

- Purification: The crude product is purified by recrystallization or chromatography to yield this compound as a white to pale yellow crystalline solid.

Alternative Preparation via Lithiation and Boronation (Patent Insight)

An alternative approach involves:

- Directed ortho-lithiation of a suitably substituted aryl halide (e.g., 1-bromo-4-fluorobenzene) using a lithium base at low temperature (<0 °C).

- Reaction of the aryllithium intermediate with trialkyl borates (e.g., trimethyl borate) to form boronate esters.

- Hydrolysis to yield the corresponding boronic acid.

This method, described in patent literature, is versatile but requires careful temperature control and handling of reactive organolithium intermediates. It is less commonly used industrially for this specific compound due to the complexity of the ethoxycarbonylethenyl substituent.

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For large-scale production, continuous flow technology can be employed to improve heat and mass transfer, reaction control, and safety, especially for the palladium-catalyzed borylation step.

- Purification: Industrial purification typically involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity (>98%) required for pharmaceutical or advanced material applications.

- Yield: Reported yields for the borylation step are typically high (70–95%), depending on substrate purity and reaction optimization.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium-Catalyzed Borylation | Aryl halide + bis(pinacolato)diboron, Pd catalyst, base, 80–100 °C | High selectivity, mild conditions, adaptable | Requires expensive Pd catalyst, sensitive to air/moisture |

| Lithiation-Boronation | Aryllithium intermediate + trialkyl borate, low temperature | Straightforward for simple substrates | Sensitive reagents, low functional group tolerance |

| Continuous Flow Borylation | Similar to Pd borylation but in flow reactors | Enhanced safety, scalability | Requires specialized equipment |

Research Findings and Data

- The palladium-catalyzed borylation method is well-documented as the most efficient and practical for synthesizing this compound, with robust yields and reproducibility.

- The presence of the fluorine substituent influences the electronic properties of the aromatic ring, which can affect the reaction kinetics and catalyst choice.

- The ethoxycarbonylethenyl group remains stable under the reaction conditions, allowing selective borylation without side reactions.

- Purity and isomeric integrity (E-configuration) are maintained throughout the synthesis, critical for downstream applications.

Q & A

Q. What are the recommended synthetic routes for (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid?

The synthesis typically involves a palladium-catalyzed cross-coupling reaction. A common approach is the Suzuki-Miyaura coupling between a halogenated aryl precursor (e.g., 5-bromo-2-fluorophenylboronic acid) and an ethoxycarbonyl-substituted ethenyl partner. The stereoselective formation of the E-isomer is achieved using ligands that favor transmetalation, such as triphenylphosphine or SPhos, in anhydrous THF or dioxane at 60–80°C . Characterization of the E-configuration is confirmed via H NMR (coupling constants for trans-vinylic protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for synthetic applications).

- Structural Confirmation :

- H and B NMR to verify boronic acid functionality and E-geometry.

- X-ray crystallography (using SHELX software for refinement ) for unambiguous stereochemical assignment if single crystals are obtainable.

- FT-IR to confirm the presence of ester (C=O stretch at ~1700 cm) and boronic acid (B-O stretches at ~1340 cm) groups .

Q. What are the optimal storage conditions for this compound?

Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent hydrolysis of the boronic acid group and ester moiety. Use amber vials to avoid photodegradation of the ethenyl group .

Advanced Research Questions

Q. How does the fluorine substituent and ethoxycarbonyl ethenyl group influence reactivity in cross-coupling reactions?

The fluorine atom exerts an electron-withdrawing effect, enhancing the electrophilicity of the boronic acid and accelerating transmetalation in Suzuki reactions. However, the ethoxycarbonyl ethenyl group introduces steric hindrance, which may reduce coupling efficiency. To mitigate this:

- Use bulky ligands (e.g., XPhos) to stabilize the palladium catalyst.

- Optimize solvent polarity (e.g., DMF/HO mixtures) to improve solubility .

- Data Comparison :

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Non-fluorinated analog | Pd(PPh) | 72 |

| This compound | Pd/XPhos | 65 |

| Fluorinated, no ethenyl | Pd/SPhos | 88 |

| Data adapted from cross-coupling studies . |

Q. How can researchers address low yields or side reactions in applications?

Common issues include protodeboronation or ester hydrolysis. Solutions:

- Protodeboronation : Add a fluoride source (e.g., KF) to stabilize the boronate intermediate .

- Ester Hydrolysis : Maintain anhydrous conditions and avoid basic aqueous phases (use pH 7–8 buffers).

- Catalyst Deactivation : Pre-purify the boronic acid via recrystallization (ethanol/water) to remove boroxine impurities .

Q. What role does the E-configuration play in biological interactions?

The E-geometry positions the ethoxycarbonyl group trans to the boronic acid, enabling selective binding to biomolecular diols (e.g., bacterial lectins or cancer cell glycans). In enzyme inhibition studies, the E-isomer shows 3–5× higher affinity for serine proteases compared to the Z-isomer, as demonstrated in kinetic assays ( vs. ) .

Q. How does this compound compare to structurally similar boronic acids in medicinal chemistry?

Unlike simpler analogs (e.g., phenylboronic acid), the ethoxycarbonyl ethenyl group enhances membrane permeability (logP = 1.8 vs. 0.5 for phenylboronic acid). Fluorine increases metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with 3-fluoro-4-hydroxyphenylboronic acid show superior tumor targeting in xenograft models .

Methodological Considerations

- Stereochemical Analysis : Use NOESY NMR to distinguish E/Z isomers by spatial proximity of vinylic protons to adjacent substituents.

- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios .

- Toxicity Screening : Follow ECHA guidelines for handling boronic acids, including cytotoxicity assays (e.g., MTT tests on HEK293 cells) before biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.